molecular formula C12H13NO3 B12496532 (2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid

(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B12496532
M. Wt: 219.24 g/mol
InChI Key: KMKWOFRSOXHIAE-UHFFFAOYSA-N
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Description

(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a carboxylic acid group and an amide group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 3-ethylphenyl isocyanate with acrylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{2-[ethyl(propyl)carbamoyl]thiophen-3-yl}prop-2-enoic acid: Similar structure but with a thiophene ring.

    3-(2-Hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one:

Uniqueness

(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(3-ethylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

KMKWOFRSOXHIAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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